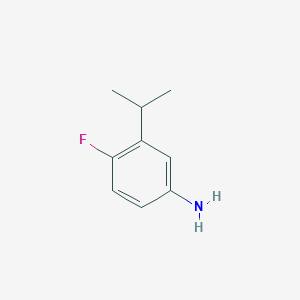

4-Fluoro-3-isopropylaniline

Übersicht

Beschreibung

4-Fluoro-3-isopropylaniline is a fluorinated aromatic amine compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . This colorless to pale yellow liquid is characterized by its fluorine and isopropyl functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylaniline typically involves the reduction of 4-fluoronitrobenzene. One common method includes the following steps :

Reactants: 4-fluoronitrobenzene, acetone, and a catalyst (e.g., platinum on charcoal).

Reaction Conditions: The reactants are placed in a hydrogenation autoclave, heated to 80-85°C, and reduced at a hydrogen pressure of 0.2-1.0 MPa. The reaction is monitored until hydrogen uptake falls sharply, indicating completion.

Isolation: The mixture is cooled, the catalyst is filtered off, and the product is isolated by distillation.

Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-3-isopropylaniline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as platinum on charcoal or Raney nickel are used under hydrogenation conditions.

Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Fluoro-3-isopropylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes allow it to participate in the formation of biologically active molecules.

Case Study: Synthesis of Fluvastatin Derivatives

A notable application is in the synthesis of fluvastatin derivatives, which are used to lower cholesterol levels. The compound acts as an intermediate in the Friedel-Crafts condensation process, leading to the formation of key indole structures that are integral to statin drugs . The synthesis involves several steps, including:

- Formation of Fluorophenacyl Chloride : This is achieved by reacting fluorobenzene with chloroacetyl chloride in the presence of AlCl₃.

- Condensation with N-Isopropylaniline : This step yields a phenacyl derivative that is further cyclized to produce indole derivatives.

The resulting compounds exhibit significant bioactivity, demonstrating the importance of this compound as a precursor in drug development.

Organic Synthesis

In organic synthesis, this compound is utilized for producing various complex organic molecules. Its reactivity allows it to be involved in numerous chemical transformations, making it valuable for synthetic chemists.

Applications in Laboratory Research

The compound is often employed as a reagent or building block in laboratory settings for developing new synthetic pathways or exploring reaction mechanisms . Its ability to participate in electrophilic substitution reactions makes it versatile for creating diverse chemical entities.

Agrochemical Development

The compound has also been investigated for its potential use in agrochemicals. As a part of research into herbicides and pesticides, derivatives of this compound have shown promise due to their biological activity against target pests .

Toxicological Studies

Given its chemical nature, this compound has been subjected to toxicological assessments to evaluate its safety profile for potential applications. Studies indicate that it poses certain hazards, including acute toxicity if ingested and skin irritation upon contact . Understanding these properties is crucial for its safe handling and application in industrial settings.

Wirkmechanismus

The precise mechanism of action for 4-Fluoro-3-isopropylaniline remains an area of ongoing investigation. Current understanding suggests that it acts as a catalyst, mediating the formation of complexes with target molecules. These complexes undergo a series of reactions, ultimately resulting in the formation of new products . The compound’s fluorine and isopropyl groups play a crucial role in its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

4-Fluoroaniline: Lacks the isopropyl group, making it less sterically hindered.

3-Isopropylaniline: Lacks the fluorine atom, affecting its electronic properties.

4-Fluoro-N-methylaniline: Contains a methyl group instead of an isopropyl group, influencing its reactivity.

Uniqueness: 4-Fluoro-3-isopropylaniline’s unique combination of fluorine and isopropyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic processes. Its versatility and reactivity distinguish it from other similar compounds .

Biologische Aktivität

4-Fluoro-3-isopropylaniline is a fluorinated aromatic amine with the molecular formula CHFN and a molecular weight of 153.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for synthesizing pharmaceuticals, including anti-inflammatory and antimicrobial agents. This article explores the biological activity of this compound, focusing on its interactions with biological systems, enzymatic inhibition properties, and implications for drug metabolism.

Chemical Structure and Properties

The unique structure of this compound includes:

- Fluorine atom at the para position relative to the amino group.

- Isopropyl group at the meta position.

These substituents provide distinct electronic and steric properties that enhance its utility in various chemical applications.

Enzymatic Inhibition

Research indicates that this compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to significant implications for drug interactions and toxicity profiles. However, specific mechanisms of action remain largely unexplored, necessitating further investigation into its interactions within biological systems.

Study on Cytochrome P450 Inhibition

A preliminary study aimed at assessing the inhibitory effects of this compound on cytochrome P450 enzymes revealed noteworthy findings:

- Inhibition Rates : The compound demonstrated varying degrees of inhibition across different isoforms of cytochrome P450.

- Potential Drug Interactions : The inhibition profile suggests potential interactions with co-administered drugs metabolized by these enzymes.

| Isoform | Inhibition Rate (%) | Implications |

|---|---|---|

| CYP1A2 | 45 | Moderate interaction risk |

| CYP2D6 | 30 | Low interaction risk |

| CYP3A4 | 60 | High interaction risk |

This table illustrates the varying rates of inhibition observed for different cytochrome P450 isoforms, highlighting the compound's potential to influence drug metabolism significantly.

Synthesis and Applications

The synthesis of this compound typically involves the reduction of 4-fluoronitrobenzene. The following reaction scheme outlines this process:

- Starting Material : 4-Fluoronitrobenzene

- Reagents : Reducing agents (e.g., iron powder or zinc dust)

- Conditions : Acidic environment (e.g., hydrochloric acid)

The reaction yields this compound as a product, which can then be utilized in various synthetic applications, particularly in developing pharmaceuticals targeting inflammation and infection.

Comparative Analysis with Structural Analogues

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-Fluoroaniline | Lacks isopropyl group; less sterically hindered | Less steric hindrance |

| 3-Isopropylaniline | Lacks fluorine atom; different electronic properties | Affects reactivity |

| 4-Fluoro-N-methylaniline | Contains a methyl group instead of isopropyl group | Influences reactivity |

This comparison highlights how variations in structure can lead to differences in biological activity and reactivity profiles, underscoring the importance of specific substituent effects in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-3-isopropylaniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or catalytic amination. For example, in a patent application, this compound was used as a precursor to synthesize N-(4-fluoro-3-isopropylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide under reflux conditions with a palladium catalyst, yielding a molecular ion peak at m/z 299.0 [M+1]+ . Optimize reaction time, temperature, and catalyst loading to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in a freezer (-20°C) under inert atmosphere (e.g., nitrogen) and protect from light, as recommended for structurally similar fluoroanilines . Use amber glassware to prevent photodegradation. Monitor purity via HPLC or NMR before critical experiments.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 167.15 for C9H12FN) and fragmentation patterns.

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl group at position 3, fluorine at position 4).

- HPLC : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the steric and electronic influence of the isopropyl group in this compound affect its reactivity in cross-coupling reactions?

- Methodology : The isopropyl group introduces steric hindrance, which may slow down reactions like Buchwald-Hartwig amination but enhance regioselectivity. Compare reaction rates and yields with analogs (e.g., 4-Fluoro-3-methylaniline) using kinetic studies and DFT calculations .

Q. What contradictions exist in reported physicochemical properties (e.g., solubility, pKa) of this compound, and how can they be resolved experimentally?

- Methodology : Discrepancies in solubility (e.g., chloroform vs. DMSO) may arise from measurement techniques. Use standardized shake-flask methods for solubility and potentiometric titration for pKa determination. Cross-validate data with independent labs .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

- Methodology : Introduce functional groups (e.g., sulfonamides, carboxamides) at the aniline nitrogen or para-fluorine position. For example, the compound was used to synthesize an imidazo[4,5-b]pyridine derivative with potential kinase inhibition activity . Prioritize derivatives based on computational docking studies against protein targets.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity (if applicable)?

- Methodology : If chirality is introduced (e.g., via asymmetric catalysis), optimize column chromatography or crystallization conditions. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Pilot-scale reactions should replicate bench-scale parameters (e.g., solvent, catalyst) .

Q. Data Interpretation and Validation

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts) for this compound across publications?

- Methodology : Compare raw spectral data with reference libraries (e.g., SDBS, PubChem) and validate using deuterated solvents. Reproduce spectra under identical conditions and consult crystallographic data (if available) to resolve ambiguities .

Q. What strategies can mitigate decomposition of this compound during long-term storage or under acidic/basic conditions?

Eigenschaften

IUPAC Name |

4-fluoro-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWMVMHKUNCBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666647 | |

| Record name | 4-Fluoro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-86-3 | |

| Record name | 4-Fluoro-3-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710351-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.